6,8-Difluoro-2-propylquinolin-4-amine
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Overview
Description
6,8-Difluoro-2-propylquinolin-4-amine is a fluorinated quinoline derivative with the molecular formula C12H12F2N2 and a molecular weight of 222.23 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-propylquinolin-4-amine typically involves the cyclization of appropriate precursors followed by fluorination. One common method includes the cyclization of 2-propylaniline with suitable reagents to form the quinoline core, followed by selective fluorination at the 6 and 8 positions . The reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at positions 6 and 8 can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and propyl groups.
Cross-Coupling Reactions: The quinoline core can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in liquid ammonia.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Cross-Coupling: Palladium catalysts with boronic acids or esters.
Major Products
Substituted Quinoline Derivatives: Products from nucleophilic substitution reactions.
Oxidized or Reduced Quinoline Compounds: Products from oxidation and reduction reactions.
Coupled Products: Complex structures formed through cross-coupling reactions.
Scientific Research Applications
6,8-Difluoro-2-propylquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2-propylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and inhibition of DNA synthesis . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: A mono-fluorinated derivative with similar biological activities.
8-Fluoroquinoline: Another mono-fluorinated derivative with comparable properties.
6,7-Difluoroquinoline: A difluorinated compound with different substitution patterns.
Uniqueness
6,8-Difluoro-2-propylquinolin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of fluorine atoms at both the 6 and 8 positions enhances its stability and potential interactions with biological targets .
Properties
CAS No. |
1189105-83-6 |
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Molecular Formula |
C12H12F2N2 |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
6,8-difluoro-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H12F2N2/c1-2-3-8-6-11(15)9-4-7(13)5-10(14)12(9)16-8/h4-6H,2-3H2,1H3,(H2,15,16) |
InChI Key |
UKWUOEGIQKYGQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=C(C2=N1)F)F)N |
Origin of Product |
United States |
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